{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile
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Overview
Description
{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile is an organic compound that features a furan ring substituted with a chlorophenyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile groups to primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another furan derivative with different substituents.
Coumarin derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chlorophenyl and nitrile groups provide opportunities for further functionalization and derivatization, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C14H7ClN2O |
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Molecular Weight |
254.67 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H7ClN2O/c15-12-3-1-11(2-4-12)14-6-5-13(18-14)7-10(8-16)9-17/h1-7H |
InChI Key |
JBGIPJHZBZVUKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C#N)Cl |
Origin of Product |
United States |
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